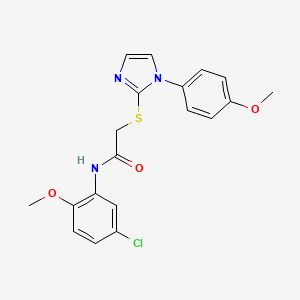![molecular formula C21H21N3O2S B2986014 3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 872596-49-1](/img/structure/B2986014.png)
3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide, also known as LMTX, is a small molecule drug that has been studied for its potential use in treating various neurodegenerative diseases, including Alzheimer's disease. LMTX is a tau aggregation inhibitor, which means it works by preventing the aggregation of tau protein in the brain, a hallmark of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Chemical Calculations
Research on structurally similar compounds to 3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide includes studies on molecular docking and quantum chemical calculations. For instance, molecular structure and spectroscopic data of related compounds have been obtained using Density Functional Theory (DFT) calculations. These studies focus on optimizing molecular geometry, vibrational spectra, and calculating molecular parameters like bond length and angles. Additionally, molecular docking results predict biological effects, which are crucial for understanding the interactions between the compound and biological targets (Viji et al., 2020).
Synthesis and Spectroscopic Characterization
Another area of research involves the synthesis and spectroscopic characterization of similar compounds. Cyclocondensation reactions have been employed to form derivatives with potential biological applications. These studies include the synthesis process, characterization, and the structural analysis of the compounds. For example, cyclocondensation of certain precursors with thiosemicarbazide forms compounds that have been characterized to understand their molecular structure better (Mahesha et al., 2021).
Antioxidant and Anticancer Activity
Research on the antioxidant and anticancer activity of derivatives similar to 3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide has shown promising results. Novel derivatives have been synthesized and screened for their antioxidant activity, with some showing higher antioxidant activity than well-known antioxidants like ascorbic acid. Furthermore, these compounds have been evaluated for their anticancer activity against various cancer cell lines, identifying potential compounds with significant cytotoxicity (Tumosienė et al., 2020).
Tubulin Polymerization Inhibition
Compounds related to 3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide have been identified as tubulin polymerization inhibitors. These compounds exhibit antiproliferative activity toward human cancer cells by inhibiting tubulin accumulation and microtubule formation, inducing cell cycle arrest in specific cancer cell lines. This research suggests a potential therapeutic application for treating cancer through the inhibition of tubulin polymerization (Minegishi et al., 2015).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-17-10-7-15(8-11-17)9-12-20(25)22-21-18-13-27-14-19(18)23-24(21)16-5-3-2-4-6-16/h2-8,10-11H,9,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJELWQSAWRLHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

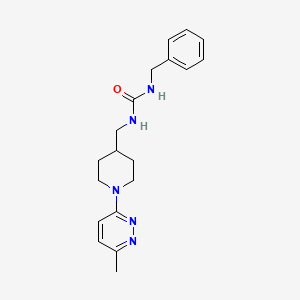
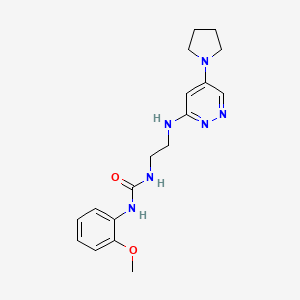
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2985934.png)
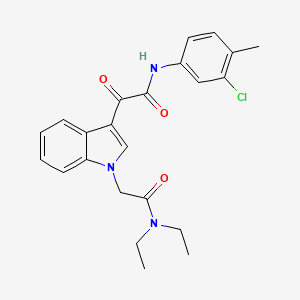
![4-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2985936.png)
![1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985937.png)
![3-[({2-[(3-Chlorophenyl)imino]-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-4-yl}methyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2985939.png)

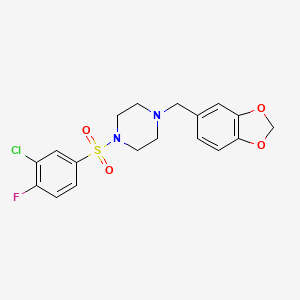
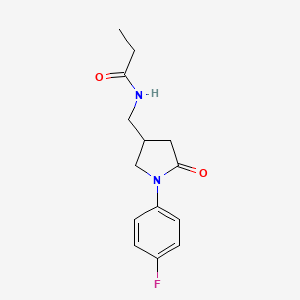
![7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2985951.png)
![2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985953.png)
